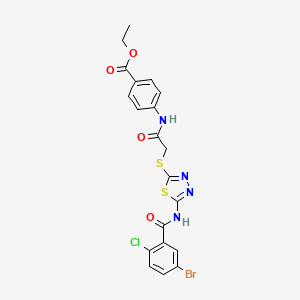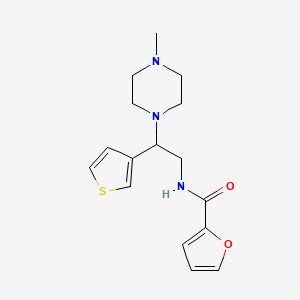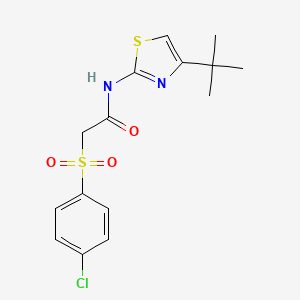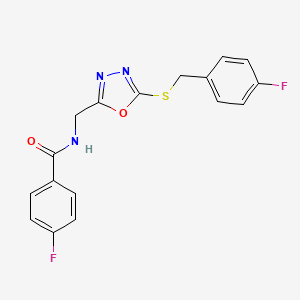
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin ring attached to a cyclopropane ring via an amine linkage . The presence of the benzodioxin ring suggests that this compound may have interesting biological activities, as benzodioxin derivatives are known to exhibit a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodioxin ring, a cyclopropane ring, and an amine linkage . Detailed structural analysis would require techniques such as NMR spectroscopy .Scientific Research Applications
Anticonvulsant Activity :
- Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride have shown potential in anticonvulsant activity. This suggests its application in addressing seizure disorders (Arustamyan et al., 2019).
Antibacterial and Antifungal Agents :
- Research indicates the effectiveness of derivatives of this compound in combating bacterial and fungal infections. Specific compounds have demonstrated significant antibacterial and antifungal potential (Abbasi et al., 2020).
Bacterial Biofilm Inhibition :
- Certain derivatives have been effective in inhibiting bacterial biofilms, particularly against strains like Escherichia coli and Bacillus subtilis. This points to its potential application in controlling bacterial growth and spread (Abbasi et al., 2020).
Potential Therapeutic Compounds :
- Derivatives of this compound have been identified as precursors for potential therapeutic agents. The focus is on addressing various medical conditions through novel drug development (Bozzo et al., 2003).
Antihypoxic Activity :
- Research indicates its use in developing compounds with antihypoxic activity, suggesting a role in treatments where oxygen deprivation is a concern (Vartanyan et al., 2017).
Anti-Diabetic Agents :
- Certain derivatives exhibit anti-diabetic potentials, indicating their use in managing or treating diabetes (Abbasi et al., 2023).
Alpha-Adrenoreceptor Antagonist :
- The compound has been linked to the synthesis of alpha-adrenoreceptor antagonists, useful in treating conditions like hypertension and other cardiovascular diseases (Bolognesi et al., 1999).
Anti-Inflammatory Properties :
- Derivatives containing the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine structure have shown anti-inflammatory properties, comparable to some existing anti-inflammatory drugs (Vazquez et al., 1996).
Alzheimer's Disease and Type-2 Diabetes Therapeutics :
- It has been utilized in synthesizing agents potentially useful for treating Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
It’s suggested that the compound may interact with its targets (possibly cholinesterases and lipoxygenase enzymes) leading to their inhibition . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may impact neurotransmission and inflammatory response pathways.
Result of Action
Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may alter neurotransmission and inflammatory responses at the molecular and cellular levels.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been suggested that similar compounds may inhibit carbonic anhydrase, an enzyme involved in many physiological disorders .
Cellular Effects
Related compounds have been found to disturb the cell cycle in the G1 phase and act as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Molecular Mechanism
It is suggested that similar compounds may coordinate their SO2NH- anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-11(3-4-11)8-1-2-9-10(7-8)14-6-5-13-9;/h1-2,7H,3-6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOBNFQQLTVHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCCO3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)
![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)



![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)


